molecular formula C5H11BrO2 B085933 1-Bromo-2,2-dimethoxypropane CAS No. 126-38-5

1-Bromo-2,2-dimethoxypropane

Cat. No. B085933
CAS RN: 126-38-5
M. Wt: 183.04 g/mol
InChI Key: SGTITUFGCGGICE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized through various methods, including the reaction of 1,1-dimethoxy-2-bromoethylene with tetracyanoethylene to form related cyclopropane derivatives in high yield, indicating its versatility in generating cyclopropane structures under controlled conditions (Lee & Hall, 1990). Another synthesis route involves the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to efficient synthesis of methylenecyclopropyl carboxylates and trisubstituted furans, showcasing the compound's reactivity towards nucleophilic substitution and cyclization reactions (Xu, Huang*, & Zhong, 2006).

Molecular Structure Analysis

The molecular conformation of the compound has been investigated across various phases, with vibrational spectra indicating that it maintains a consistent configuration in vapor, liquid, and solid states. The data are consistent with a C2 symmetry for the molecule, suggesting a stable and symmetrical structure under different conditions (Kumar & Verma, 1974).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including nucleophilic substitution reactions where cyclopropane derivatives are formed in high yields, indicating a strong susceptibility to nucleophilic attacks at specific positions of the allylic halide (Kolsaker & Storesund, 1972). Additionally, the compound's structure allows for regioselective gold-catalyzed rearrangement of propargylic carboxylates, demonstrating its utility in synthesizing complex organic molecules with high diastereoselectivity (Wang, Lu, & Zhang, 2010).

Physical Properties Analysis

The comparative modeling study of 1,2-dimethoxyethane and the compound reveals significant insights into their solvation and structural properties in different solvents. The presence of an extra methyl group on the compound makes it less soluble in water but more soluble in non-polar solvents, indicating distinct physical properties influenced by its molecular structure (Hezaveh, Samanta, Milano, & Roccatano, 2011).

Scientific Research Applications

  • Mechanism of Formation of Dimeric and Reduced Products : The reaction of 2-bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-dimethoxypropane results in the formation of reduced products and dimers, supporting the SRN1 mechanism for their formation (Simig, Lempert, Váli, Tóth, & Tamás, 1978).

  • Radical-Anion Radical Chain Mechanism : Thermolysis of N,N-dimethyl-2,2-diphenyl-2-(phenylazo)acetamide with sodium methoxide in 2,2-dimethoxypropane leads to the formation of several compounds through a radical-anion radical chain process (Simig & Lempert, 1979).

  • Dehydration of Biological Samples for Electron Microscopy : Acidified 2,2-dimethoxypropane is used for the chemical dehydration of biological tissues, maintaining their ultrastructural integrity for electron microscopy examinations (Muller & Jacks, 1975).

  • Single-Electron-Transfer-Initiated Thermal Reactions : The reaction of trityl halides with sodium methoxide in 2,2-dimethoxypropane, leading to the formation of various substitution and reduction products, is a result of competing SN and single-electron-transfer-initiated processes (Huszthy, Lempert, & Simig, 1985).

  • Preparation of Methyl Esters : 2,2-Dimethoxypropane acts as a water scavenger in the esterification of acids with methanol for the preparation of methyl esters. This method is rapid and simplifies the technique, making it a useful tool in esterification processes (Radin, Hajra, & Akahori, 1960).

  • Eco-Friendly Synthesis of Dioxolanes, Dithiolanes, and Oxathiolanes : 2,2-Dimethoxypropane is used in an eco-friendly, solvent-free method under microwave irradiation for the large-scale synthesis of these compounds (Pério, Dozias, & Hamelin, 1998).

Safety And Hazards

1-Bromo-2,2-dimethoxypropane is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-bromo-2,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTITUFGCGGICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155036
Record name 1-Bromo-2,2-dimethoxypropane
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Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,2-dimethoxypropane

CAS RN

126-38-5
Record name 1-Bromo-2,2-dimethoxypropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,2-dimethoxypropane
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Record name 1-Bromo-2,2-dimethoxypropane
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Record name 1-bromo-2,2-dimethoxypropane
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Record name 1-Bromo-2,2-dimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
RM Jacobson, RA Raths… - The Journal of Organic …, 1977 - ACS Publications
KSO4H, and Rexyn 101. Of all these tested, diisopro-pylethylammonium p-toluenesulfonate (2) was found to be vastly superior. Use of the other salts listed above as catalysts resulted …
Number of citations: 77 pubs.acs.org
HJ Schostarez - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
(R = Me) [ 26562‐24‐3 ] C 4 H 7 BrO (MW 151.01) InChI = 1S/C4H7BrO/c1‐4(3‐5)6‐2/h1,3H2,2H3 InChIKey = MALRJHQIKRJCMN‐UHFFFAOYSA‐N (R = Et) [ 26562‐26‐5 ] C 5 H 9 …
Number of citations: 0 onlinelibrary.wiley.com
AE Hill, HMR Hoffmann - Journal of the American Chemical …, 1974 - ACS Publications
The 2-methoxyallyl cation has been generated from 2-methoxyallyl bromide and silver trifluoroacetate in the presence of sodium carbonate and shownto react with benzene, toluene, p-…
Number of citations: 27 pubs.acs.org
HT Serafinowska, FE Blaney, PJ Lovell… - Bioorganic & medicinal …, 2008 - Elsevier
Novel 2-methyl-5-quinolinyl-1-piperazinylalkyl-3,4-dihydro-2H-1,4-benzoxazin-3-ones showing high affinities for the 5-HT 1A/1B/1D receptors coupled with potent 5-HT reuptake …
Number of citations: 24 www.sciencedirect.com
S Xu, M Krämer, R Haag - Journal of drug targeting, 2006 - Taylor & Francis
In this paper a simple general synthetic concept was used to generate dendritic core-shell architectures based on hyperbranched poly(ethylene imine) cores and different shells which …
Number of citations: 57 www.tandfonline.com
TJ Tewson, S Stekhova, B Kinsey, L Chen… - Nuclear medicine and …, 1999 - Elsevier
The S and R isomers of [ 18 F]-fluoropropranolol (1-[1-fluoro-2-isopropylamino]-3-naphthalen-1-yloxy-propan-2-ol) have been prepared by reductive alkylation of the appropriate …
Number of citations: 34 www.sciencedirect.com
TS Abram, R Baker - Synthesis and Reactivity in Inorganic and …, 1979 - Taylor & Francis
The synthesis of dicarbonyl (η 5 -cyclopentadienyl) (η′-2-methoxyallyl)iron is described, this is conveniently stored as a tetrafluoroborate salt from which it is readily regenerated. …
Number of citations: 12 www.tandfonline.com
AC Hindson, F MacCorquodale… - Journal of the Chemical …, 1993 - pubs.rsc.org
2-Bromomethyl-1,3-dioxacyclohept-5-enes (2-bromomethyl-4,7-dihydro-1,3-dioxepins), containing an additional substituent at the 2-position, cyclise to afford 1-substituted 2,7-…
Number of citations: 9 pubs.rsc.org
PJ Lindsay-Scott, NG Charlesworth… - The Journal of Organic …, 2017 - ACS Publications
A four-step protocol for the synthesis of pyrazolo[1,5-a]pyrazines has been developed. Commercially available pyrazoles were alkylated and formylated in a regiocontrolled manner to …
Number of citations: 15 pubs.acs.org
H Ratni, M Ebeling, J Baird, S Bendels, J Bylund… - 2018 - ACS Publications
SMA is an inherited disease that leads to loss of motor function and ambulation and a reduced life expectancy. We have been working to develop orally administrated, systemically …
Number of citations: 403 pubs.acs.org

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